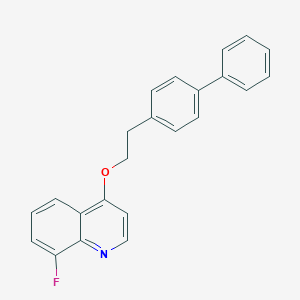

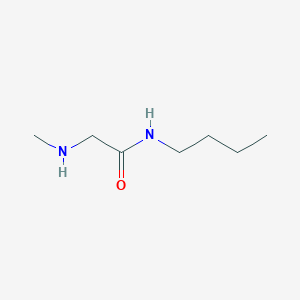

N-Butyl-2-(methylamino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Butyl-2-(methylamino)acetamide (NBMAA) is an organic compound belonging to the class of amides. It is a colorless solid with a melting point of around 100°C. It is soluble in water, ethanol, and other organic solvents, and is used in a variety of applications. NBMAA has been studied for its potential use as a synthetic intermediate, an insecticide, and as a drug.

科学的研究の応用

Supramolecular Assemblies for Biomedical Applications

A study by Cutrone et al. (2017) explored the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine, including N-Butyl-2-(methylamino)acetamide derivatives. These assemblies showed potential for applications in drug delivery and tissue regeneration, highlighting their biocompatibility and versatility in forming various structural morphologies like nano and microfibers, micelles, and vesicular structures. The study's findings suggest that these assemblies could be tailored for specific biomedical applications, offering a promising avenue for the development of new therapeutic delivery systems (Cutrone et al., 2017).

Acetylation of Amines for Synthesis

Sanz Sharley and Williams (2017) reported a cost-effective and straightforward method for the acetylation of amines, using N-Butyl-2-(methylamino)acetamide as an example. This method involves catalytic acetic acid and uses esters as the acyl source, allowing for the synthesis of a broad range of acetamide products, including N-Butyl-2-(methylamino)acetamide, at moderate temperatures. The versatility and efficiency of this methodology highlight its potential utility in the synthesis of various amide compounds, contributing to advancements in organic synthesis and pharmaceutical research (Sanz Sharley & Williams, 2017).

Anticonvulsant Properties and Molecular Structure

The crystal structure and potential anticonvulsant properties of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were examined by Camerman et al. (2005). This study provided insights into the stereochemical attributes that might contribute to the anticonvulsant activities of compounds similar to N-Butyl-2-(methylamino)acetamide. By comparing the structural features with known anticonvulsant agents like phenytoin, the research outlined the molecular basis that could underlie the biological efficacy of these compounds, offering a pathway for the development of new therapeutic agents for seizure disorders (Camerman et al., 2005).

Environmental and Agricultural Impact

The comparative metabolism study of chloroacetamide herbicides by Coleman et al. (2000) provides an insight into the environmental and agricultural impact of related compounds, including the metabolic pathways in human and rat liver microsomes. Although N-Butyl-2-(methylamino)acetamide is not directly mentioned, understanding the metabolic fate of structurally similar compounds can inform the environmental and health assessments of N-Butyl-2-(methylamino)acetamide in agricultural settings. This research is crucial for evaluating the safety and ecological effects of using such compounds in herbicides (Coleman et al., 2000).

作用機序

Target of Action

N-Butyl-2-(methylamino)acetamide, also known as BMAA, is a non-proteinogenic amino acid

Mode of Action

The exact molecular mechanisms of BMAA’s neurotoxicity remain to be elucidated in detail . One proposed mechanism involves protein association in conjunction with glutamate receptor binding . This interaction provides appropriate modes of toxicity, such as enzyme and transporter function disruption and enhanced oxidative stress .

Biochemical Pathways

BMAA has been shown to biomagnify through the food chain in some ecosystems . It’s produced by cyanobacteria, which are commonly found in freshwater and marine environments.

Result of Action

The molecular and cellular effects of BMAA’s action are associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It’s implicated in protein misfolding and aggregation, inhibition of specific enzymes, and neuroinflammation . These are all hallmark features of neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BMAA. For instance, BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments. It has been shown to biomagnify through the food chain in some ecosystems, suggesting that its action can be influenced by the presence and concentration of cyanobacteria in the environment .

特性

IUPAC Name |

N-butyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBXFWRJLBFDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615534 |

Source

|

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-2-(methylamino)acetamide | |

CAS RN |

117194-70-4 |

Source

|

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)